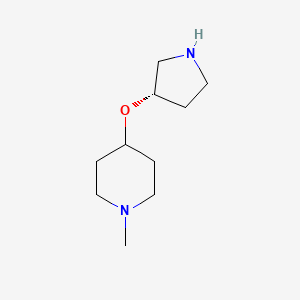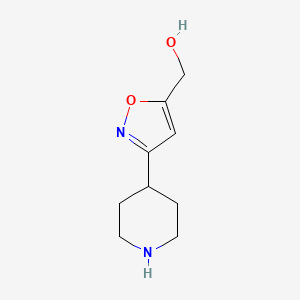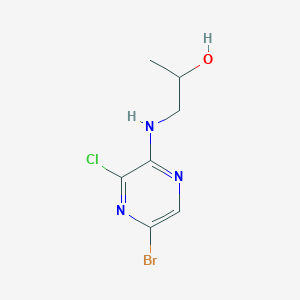
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a bromine and chlorine atom on the pyrazine ring, which is further substituted with an amino group and a propan-2-ol moiety. The molecular formula of this compound is C7H8BrClN3O, and it has a molecular weight of 264.52 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol typically involves the reaction of 5-bromo-3-chloropyrazin-2-amine with propylene oxide in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the pyrazine ring.
Substitution: The bromine and chlorine atoms on the pyrazine ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, ketones, aldehydes, and reduced pyrazine compounds .
Wissenschaftliche Forschungsanwendungen
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3-chloropyrazin-2-amine: A closely related compound with similar structural features but lacking the propan-2-ol moiety.
3-Aminopropan-1-ol: A compound with a similar propan-2-ol moiety but different substituents on the pyrazine ring.
Uniqueness
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, along with the amino and propan-2-ol groups. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H9BrClN3O |
|---|---|
Molekulargewicht |
266.52 g/mol |
IUPAC-Name |
1-[(5-bromo-3-chloropyrazin-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C7H9BrClN3O/c1-4(13)2-10-7-6(9)12-5(8)3-11-7/h3-4,13H,2H2,1H3,(H,10,11) |
InChI-Schlüssel |
KTRGUMXJLRSTDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1=NC=C(N=C1Cl)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)
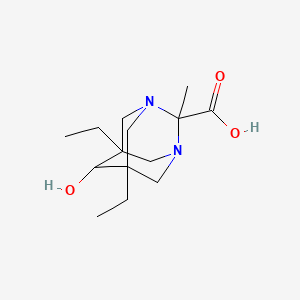


![2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol](/img/structure/B12845176.png)
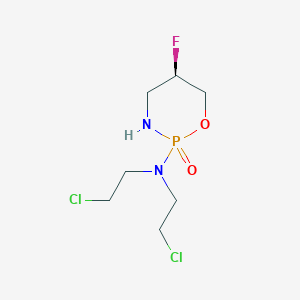

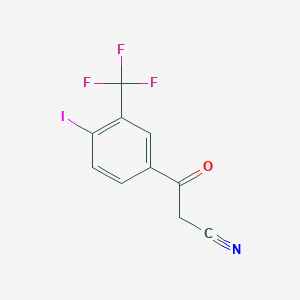

![1-(2-Methylimidazo[1,2-a]pyrazin-8-yl)ethan-1-one](/img/structure/B12845191.png)
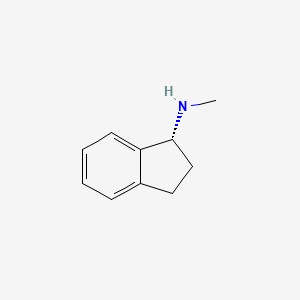
![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B12845199.png)
